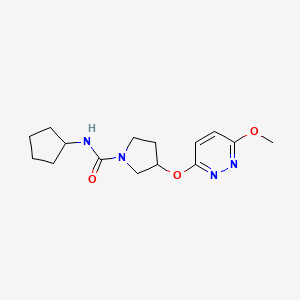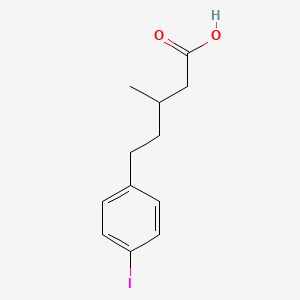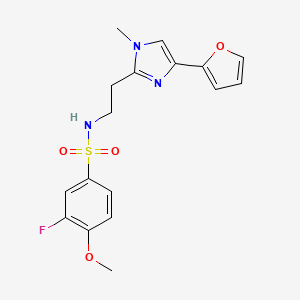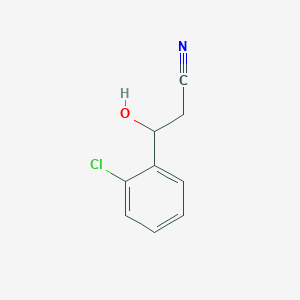
N-cyclopentyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine carboxamides and has been studied extensively for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide involves the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. This compound also modulates the activity of various neurotransmitters in the brain, which plays a crucial role in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound also modulates the activity of various neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
Advantages and Limitations for Lab Experiments
The advantages of using N-cyclopentyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide in lab experiments include its potent anti-inflammatory, neuroprotective, and analgesic properties. However, the limitations of using this compound include its potential toxicity and lack of specificity for certain signaling pathways.
Future Directions
The potential therapeutic applications of N-cyclopentyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide are vast, and future research should focus on exploring its use in the treatment of various disease conditions. Some of the future directions for research include:
1. Studying the potential use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
2. Exploring the potential use of this compound as an analgesic in the treatment of chronic pain.
3. Investigating the role of this compound in the regulation of mood and behavior.
4. Studying the potential toxicity of this compound and its effects on various organs in the body.
5. Developing more specific analogs of this compound that target specific signaling pathways in the body.
Synthesis Methods
The synthesis of N-cyclopentyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide involves the reaction of cyclopentylamine with 6-methoxypyridazin-3-ol in the presence of triethylamine. The resulting product is then treated with N-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid to obtain the final compound.
Scientific Research Applications
N-cyclopentyl-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide has been studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory, neuroprotective, and analgesic properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
N-cyclopentyl-3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-21-13-6-7-14(18-17-13)22-12-8-9-19(10-12)15(20)16-11-4-2-3-5-11/h6-7,11-12H,2-5,8-10H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGOHKRRONNTKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2950755.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorobenzenesulfonyl)piperazine-1-carboxamide](/img/structure/B2950760.png)
![N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2950761.png)



![3-({[4-(4-Isobutylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2950767.png)
![1,3-dimethyl-7-(4-nitrophenyl)-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2950768.png)
![3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]-2-azetanone](/img/structure/B2950769.png)
